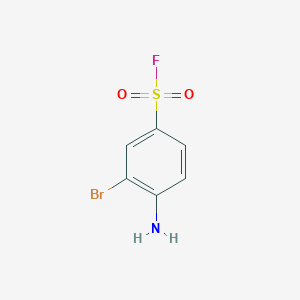
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activities
A series of benzyl-substituted quinazolinones, including derivatives similar to N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide, demonstrated broad-spectrum antitumor activity, with some compounds nearly 1.5–3.0 times more potent than the positive control 5-FU. These compounds showed selective activities towards specific cancer cell lines, including CNS, renal, breast, and leukemia cell lines. Molecular docking indicated that these compounds inhibit growth by targeting ATP binding sites of specific enzymes, like EGFR-TK and B-RAF kinase, highlighting their potential as targeted cancer therapies (Al-Suwaidan et al., 2016).
Antiviral Activities
Novel quinazolin-4(3H)-one derivatives, synthesized using microwave techniques, were evaluated for their antiviral activities against a range of viruses, including respiratory and biodefense viruses like influenza A (H1N1, H3N2, H5N1), SARS coronavirus, dengue, yellow fever, VEE, Rift Valley fever, and Tacaribe viruses. These compounds exhibited significant antiviral properties, with some showing potent inhibition against specific viruses, indicating their potential in antiviral drug development (Selvam et al., 2007).
Antimicrobial Activities
Quinazolin-4-yl-aminobenzenesulfonamide derivatives were synthesized and subjected to in vitro antimicrobial activity studies, revealing that certain compounds exhibited moderate antibacterial activity against specific bacterial strains like B. Subtilis and E. Coli, and excellent activity against fungal strains such as A. Niger. This study highlights the potential use of these compounds in treating bacterial and fungal infections (Kumar et al., 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid, followed by the addition of propionyl chloride to form the final product.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-3-ylmethylamine", "4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid", "Propionyl chloride", "Diethyl ether", "Methanol", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine (1.0 g, 6.5 mmol) in diethyl ether (20 mL) and add 4-oxo-2-sulfanylidene-1H-quinazoline-3-carboxylic acid (1.5 g, 6.5 mmol) to the solution. Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium hydroxide (1 M, 10 mL) to the reaction mixture and stir for 30 minutes. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 3: Concentrate the organic layer under reduced pressure and dissolve the residue in methanol (10 mL). Add hydrochloric acid (1 M, 5 mL) to the solution and stir for 30 minutes.", "Step 4: Add propionyl chloride (1.2 g, 10 mmol) to the reaction mixture and stir for 2 hours. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure and purify the product by column chromatography using ethyl acetate/hexanes as the eluent. The final product is obtained as a white solid (yield: 70%)." ] } | |
| 451463-90-4 | |
分子式 |
C20H19N3O4S |
分子量 |
397.45 |
IUPAC名 |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
InChI |
InChI=1S/C20H19N3O4S/c24-18(21-11-13-12-26-16-7-3-4-8-17(16)27-13)9-10-23-19(25)14-5-1-2-6-15(14)22-20(23)28/h1-8,13H,9-12H2,(H,21,24)(H,22,28) |
InChIキー |
CFUJWIVTTQQOCI-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)CNC(=O)CCN3C(=O)C4=CC=CC=C4NC3=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2642712.png)
![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2642714.png)
![Methyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2642717.png)
![4-benzyl-N-[2-(4-methoxyphenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B2642719.png)

![N-(3-chlorophenyl)-3-ethyl-N-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2642722.png)

![3-[5-(4-methylphenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2642724.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2642726.png)
![5-(1,1-Dioxo-1,2-benzothiazol-3-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2642727.png)


![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2642733.png)

